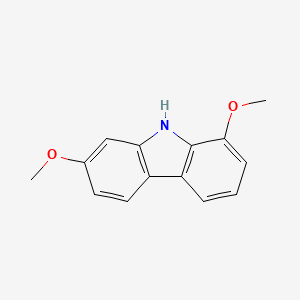

1,7-Dimethoxy-9H-carbazole

Description

Structure

3D Structure

Properties

CAS No. |

919090-35-0 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

1,7-dimethoxy-9H-carbazole |

InChI |

InChI=1S/C14H13NO2/c1-16-9-6-7-10-11-4-3-5-13(17-2)14(11)15-12(10)8-9/h3-8,15H,1-2H3 |

InChI Key |

KNDFTAFNOQLRQQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(N2)C(=CC=C3)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,7 Dimethoxy 9h Carbazole and Analogues

Direct Synthesis Approaches for 1,7-Dimethoxy-9H-carbazole

Direct synthesis methods focus on introducing the methoxy (B1213986) groups onto a carbazole (B46965) precursor or cyclizing appropriately substituted precursors to form the this compound skeleton.

Methoxylation Techniques on Carbazole Precursors

The introduction of methoxy groups onto a carbazole ring can be challenging due to the need for regioselective control. Direct methoxylation often involves the use of a pre-functionalized carbazole, such as a dihydroxycarbazole, which is then methylated. A common method for methylation involves using reagents like methyl iodide (MeI) or dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone. This Williamson ether synthesis approach is effective for converting hydroxyl groups to methoxy groups.

Another approach involves the demethylation of a more substituted carbazole, followed by selective remethylation. However, achieving selectivity for the 1 and 7 positions can be complex and may require the use of protecting groups or specific reaction conditions to direct the methoxylation.

Cyclization Reactions in the Formation of Dimethoxycarbazole Core (e.g., Cadogan cyclization)

The Cadogan reaction is a powerful method for synthesizing carbazoles through the reductive cyclization of 2-nitrobiphenyls. researchgate.netacs.org To synthesize this compound using this method, a 2-nitro-3,3'-dimethoxybiphenyl precursor would be required. This precursor, upon treatment with a deoxygenating agent, typically a trivalent phosphorus compound like triethyl phosphite (B83602) or triphenylphosphine, undergoes cyclization to form the carbazole ring system. researchgate.net The reaction proceeds through a nitrene intermediate which then undergoes intramolecular insertion into a C-H bond of the adjacent aromatic ring.

The synthesis of the necessary 2-nitrobiphenyl (B167123) precursor is a critical step and can often be achieved through cross-coupling reactions. The Cadogan cyclization itself is valued for its efficiency in forming the heterocyclic ring in a single step. researchgate.net

Ullmann-Type Coupling Reactions

Ullmann-type coupling reactions are a classic method for the formation of C-N bonds and can be adapted for the synthesis of carbazoles through an intramolecular cyclization. organic-chemistry.org This typically involves a diarylamine precursor that can be synthesized via an intermolecular Ullmann condensation between an aniline (B41778) and an aryl halide. For this compound, this would entail the synthesis of a 2-halo-3,3'-dimethoxydiphenylamine.

The subsequent intramolecular Ullmann reaction to form the carbazole is typically promoted by a copper catalyst, often at elevated temperatures. organic-chemistry.org While effective, traditional Ullmann conditions can be harsh. Modern modifications of the Ullmann reaction may employ ligands to facilitate the coupling under milder conditions. The synthesis of methylene-bridged biscarbazole alkaloids has been achieved using a late-stage Ullmann-type coupling of functionalized carbazole subunits. researchgate.net

General Carbazole Ring Construction Methods and Their Adaptability for Dimethoxy Analogs

More general methods for constructing the carbazole skeleton can be adapted to produce this compound by using appropriately substituted starting materials. These methods often offer greater flexibility and control over the final substitution pattern.

Palladium-Catalyzed Annulations and Cyclizations

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis and are widely used for constructing carbazole frameworks. chim.itnih.gov One prominent approach is the Buchwald-Hartwig amination, which can be used to form the diarylamine precursor for subsequent cyclization. researchgate.net

A particularly efficient one-pot synthesis of carbazoles involves a palladium-catalyzed sequence starting from cyclohexane-1,3-dione and substituted anilines. nih.govmdpi.com In this method, the condensation of cyclohexane-1,3-dione with an appropriately substituted aniline (e.g., 3-methoxyaniline) yields an N-arylcyclohexane enaminone. nih.govresearchgate.net This intermediate is then aromatized via a Pd(0)-catalyzed thermal treatment to afford a diarylamine. nih.govresearchgate.net The final step is a Pd(II)-catalyzed intramolecular cyclization to form the carbazole ring. nih.govmdpi.comresearchgate.net This strategy has been successfully applied to the synthesis of 2,7-dimethoxy-9H-carbazole (Clausine V), achieving a high yield in the final cyclization step. nih.govmdpi.comresearchgate.net

Table 1: Palladium-Catalyzed Cyclization of Diarylamines to Carbazoles researchgate.net

| Entry | Diarylamine Substituent (R) | Product | Isolated Yield (%) |

| 1 | 4-Me | 1h | 80 |

| 2 | 4-OMe | 1i | 87 |

| 3 | 3-Me | 1j | 82 |

| 4 | 3-OMe | 1d (Clausine V) | 90 |

| 5 | 3,5-(OMe)2 | 1k | 92 |

| Standard conditions: diarylamine (0.32–0.47 mmol), Pd(OAc)2 (10 mol%), Cu(OAc)2 (2.5 mol equiv.), DMF, MW (100 W), 130 °C, 70 min. |

This methodology demonstrates the versatility and efficiency of palladium catalysis in accessing complex carbazole structures from simple precursors.

Modified Fischer Indole (B1671886) Synthesis Protocols

The Fischer indole synthesis is a classic reaction for the formation of indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. organic-chemistry.org This method can be extended to the synthesis of tetrahydrocarbazoles by using a cyclohexanone (B45756) derivative. beilstein-journals.org Subsequent dehydrogenation of the resulting tetrahydrocarbazole yields the aromatic carbazole. thieme-connect.de

For the synthesis of this compound, a modified Fischer indole synthesis would require a (3,5-dimethoxyphenyl)hydrazine (B3059280) and a suitable cyclohexanone derivative. The initial cyclization would form a dimethoxytetrahydrocarbazole, which would then need to be aromatized. Common dehydrogenation agents include palladium on carbon (Pd/C) at elevated temperatures or reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). thieme-connect.de While this is a viable route, it involves multiple steps and the availability of the substituted hydrazine (B178648) can be a limiting factor. Recent advancements have explored variations of the Fischer indole synthesis under milder or even catalyst-free conditions. ajchem-b.com

One-Pot Cascade Annulation Approaches

One-pot cascade annulation reactions represent an efficient strategy for constructing complex carbazole frameworks from simpler precursors in a single operation, avoiding the need to isolate intermediates. researchgate.netnih.gov These methods are valued for their atom economy and procedural simplicity.

A notable example involves the Brønsted acid-catalyzed cascade annulation of α-(3-indolyl) ketones. Kundu and colleagues demonstrated that reacting 2-alkenyl indoles with substituted aldehydes in the presence of para-toluenesulfonic acid (p-TSA·H₂O) as a catalyst in toluene (B28343) at 120 °C leads to the formation of functionalized carbazoles. researchgate.netnih.gov The reaction proceeds through the formation of an α-(3-indolyl) ketone intermediate, which then undergoes an intramolecular cyclization and dehydration sequence to yield the carbazole product. researchgate.net

Another powerful one-pot strategy is the three-component annulation reaction. In 2021, Huang et al. reported a method involving an indole, bromoacetaldehyde (B98955) dimethyl acetal, and a 1,3-dicarbonyl compound to produce carbazole-2-carboxylates. researchgate.net While these cascade annulation techniques are highly effective for creating a variety of substituted carbazoles, specific applications for the direct synthesis of this compound are not prominently detailed in recent literature. researchgate.netnih.gov These methods are primarily highlighted for their ability to generate diverse libraries of functionalized carbazole derivatives. nih.gov

Modern Synthetic Techniques Employed in Dimethoxycarbazole Synthesis

Modern synthetic organic chemistry has introduced powerful techniques that enhance reaction efficiency, reduce reaction times, and improve yields in the synthesis of dimethoxycarbazoles. These include the use of microwave irradiation to accelerate reactions and the application of advanced catalytic systems for specific functionalization.

Microwave-assisted synthesis has emerged as a crucial technique for accelerating the synthesis of carbazole derivatives. nih.gov This method is particularly effective in palladium-catalyzed reactions for constructing the carbazole core. A prominent route to 2,7-dimethoxy-9H-carbazole involves the Pd(II)-catalyzed cyclization of a diarylamine precursor. mdpi.com

The synthesis starts with the formation of an N-arylcyclohexane enaminone from cyclohexane-1,3-dione and an appropriately substituted aniline. mdpi.com This intermediate is then aromatized to a diarylamine. The final and key step is the intramolecular cyclization of the diarylamine to form the carbazole ring system. This transformation is efficiently achieved using a palladium(II) acetate (B1210297) catalyst with copper(II) acetate as an oxidant in dimethylformamide (DMF). mdpi.comnih.gov The use of microwave irradiation at 130 °C dramatically reduces the reaction time to around 70 minutes and provides excellent yields of the desired 2,7-dimethoxy-9H-carbazole. mdpi.comnih.gov

Table 1: Microwave-Assisted Pd(II)-Catalyzed Cyclization for 2,7-Dimethoxy-9H-carbazole Synthesis

| Precursor | Catalyst/Reagents | Solvent | Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|

| 3,3'-Dimethoxydiphenylamine | Pd(OAc)₂, Cu(OAc)₂ | DMF | 130 °C, 70 min, MW (100W) | 90% | nih.gov, mdpi.com |

This microwave-assisted protocol has been successfully applied to the synthesis of various natural and unnatural oxygenated carbazoles, demonstrating its versatility. mdpi.comnih.gov Other microwave-assisted methods include the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with other reactants to form chalcones, which serve as intermediates for more complex heterocyclic analogues. researchgate.net

Nucleophilic substitution reactions are a cornerstone for the functionalization of aromatic heterocycles, including the carbazole skeleton. numberanalytics.com While not typically used to introduce the methoxy groups of this compound (which are often incorporated in the aniline starting material), these reactions are pivotal for adding other functionalities to the carbazole core. sci-hub.se

A noteworthy approach is the Lewis acid-promoted nucleophilic aromatic substitution for synthesizing highly substituted carbazoles. sci-hub.se This method can be part of a tandem sequence, beginning with a palladium-catalyzed Suzuki cross-coupling reaction between a bromo-triazene and a boronic acid-triazene to form a biaryl triazene. sci-hub.se Subsequent treatment with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), promotes an intramolecular cyclization via nucleophilic attack, releasing nitrogen gas and forming the carbazole ring. sci-hub.se This strategy exhibits broad functional group tolerance, accommodating ketones, aldehydes, hydroxyls, and nitro groups, and has been successfully applied to the total synthesis of natural carbazole alkaloids like clausine C. sci-hub.se

Another example involves the nucleophilic substitution of polychlorinated aromatics. The reaction of carbazole with pentachloropyridine, for instance, allows for the direct coupling of the carbazole moiety to another heterocyclic system, creating materials with specific photophysical properties for applications like organic light-emitting diodes (OLEDs). researchgate.net These functionalization reactions underscore the utility of nucleophilic substitution in modifying the carbazole scaffold to create diverse and complex molecules. sci-hub.seresearchgate.net

Chemical Transformations and Derivatization Strategies for Dimethoxycarbazole Systems

Electrophilic Substitution Reactions on the Carbazole (B46965) Core

Electrophilic aromatic substitution (SEAr) is a fundamental method for functionalizing aromatic systems like carbazole. The carbazole nucleus is electron-rich, and the nitrogen atom, along with the methoxy (B1213986) substituents, acts as powerful activating, ortho-para directing groups. In an unsubstituted 9H-carbazole, electrophilic attack typically occurs at the C3 and C6 positions, which are para to the nitrogen atom. beilstein-journals.orgprimescholars.com The introduction of methoxy groups further enhances the electron density of the aromatic rings, making them highly susceptible to electrophilic attack.

For dimethoxycarbazole systems, the positions of the methoxy groups dictate the regioselectivity of the reaction. In the case of 2,7-dimethoxy-9H-carbazole, the methoxy groups strongly activate the C3 and C6 positions (para to the methoxy groups), making them the primary sites for electrophilic substitution. Research on other isomers, such as the acid-catalyzed condensation of 4,7-dimethoxyindole to form 5,8-dimethoxy-1,4-dimethylcarbazole, is followed by a regiospecific Vilsmeier-Haack formylation at the C3 position, demonstrating the powerful directing effect of the methoxy groups. rsc.org

Nucleophilic Reactions and Their Synthetic Utility

Nucleophilic reactions on the carbazole core can occur through several pathways. The hydrogen atom on the nitrogen (at the 9-position) is weakly acidic and can be readily deprotonated by a base to form a nucleophilic carbazolide anion. This anion is a key intermediate for a wide range of N-substitution reactions (discussed in section 3.4.2).

Additionally, nucleophilic aromatic substitution (SNAr) can occur on the carbazole ring if it is substituted with strong electron-withdrawing groups or in specific cases, such as the displacement of methoxy groups. While methoxy groups are typically poor leaving groups, under certain conditions, they can be replaced by stronger nucleophiles. smolecule.com More commonly, SNAr reactions are performed on halogenated carbazole precursors, where the halogen acts as a leaving group.

A notable example of leveraging nucleophilic substitution is the synthesis of 4,6-bis(3,6-dimethoxy-9H-carbazol-9-yl)pyrimidine-5-carbonitrile. In this process, 3,6-dimethoxy-9H-carbazole is deprotonated with potassium hydroxide (B78521) to form the nucleophilic carbazolide, which then displaces the chlorine atoms on 4,6-dichloropyrimidine-5-carbonitrile.

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |

| 3,6-dimethoxy-9H-carbazole | 4,6-dichloropyrimidine-5-carbonitrile | KOH | DMSO | Stir at RT for 20 min, add pyrimidine (B1678525), then heat to 175 °C for 1 h | 4,6-bis(3,6-dimethoxy-9H-carbazol-9-yl)pyrimidine-5-carbonitrile |

This reaction highlights the utility of the nucleophilic character of the carbazole nitrogen for building complex, functional molecules.

Oxidation Pathways and Their Impact on Electronic Properties

The oxidation of carbazoles can proceed via different pathways, significantly impacting their electronic properties. Electrochemical oxidation of N-substituted carbazoles often leads to the formation of dimers, such as 3,3'-bicarbazyls, which can be further oxidized to stable radical-cations and dications. This process is fundamental to the formation of conductive electropolymerized films like poly(3,6-carbazole)s. smolecule.com

The methoxy groups in dimethoxycarbazole systems are electron-donating, which generally lowers the oxidation potential of the molecule, making it easier to oxidize compared to the unsubstituted carbazole. This property is crucial for their application as hole-transport materials in organic electronics, as a lower oxidation potential facilitates the injection and transport of positive charge carriers (holes).

Oxidative coupling is a key synthetic strategy. For instance, the oxidation of 1,2,3,4-tetrahydrocarbazole (B147488) derivatives with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a common method for aromatization to the fully conjugated carbazole system. researchgate.net The oxidation of a methyl group on the carbazole ring to a formyl group using DDQ has also been demonstrated in the synthesis of the natural product Clausenal from a precursor. nih.gov These oxidative transformations not only build the core structure but also introduce functional groups that modulate the final electronic and photophysical properties.

Advanced Functionalization and Derivatization Techniques

Halogenation and Introduction of Halogen-Containing Substituents

Halogenation is a critical tool for the derivatization of carbazoles, as the resulting halo-carbazoles are versatile intermediates for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of functional groups.

For dimethoxycarbazole systems, halogenation is directed by the activating methoxy groups. In 2,7-dimethoxy-9H-carbazole, bromination with N-bromosuccinimide (NBS) or bromine in acetic acid leads to substitution at the highly activated 3- and 6-positions. The synthesis of 3,6-dibromo-2,7-dimethoxy-9H-carbazole has been reported using N-chlorosuccinimide in DMF. ktu.edu

Iron-catalyzed halogenation has emerged as a method for achieving regioselectivity that can differ from classical SEAr. For instance, iron catalysis can promote ortho-halogenation on a range of carbazole substrates. nih.gov This technique was used in the total synthesis of 1,8-dimethoxy-4-formylcarbazole, where the key intermediate, 1,8-dimethoxycarbazole, was obtained from the methoxylation of 1,8-dibromocarbazole. nih.gov

Table of Halogenation Reactions on Dimethoxycarbazole Systems

| Substrate | Reagent | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,7-Dimethoxy-9H-carbazole | N-chlorosuccinimide | DMF | 3,6-Dichloro-2,7-dimethoxy-9H-carbazole | 64% | ktu.edu |

Introducing halogens can influence synthetic yields; for example, the synthesis of 1-chloro-2,7-dimethoxy-9H-carbazole showed a reduced yield compared to its non-halogenated parent compound, attributed to steric and electronic factors.

N-Substitution Strategies (e.g., N-alkylation, N-arylation)

The nitrogen atom of the carbazole ring is a primary site for functionalization. The N-H proton can be readily removed with a base, and the resulting nucleophilic nitrogen can be alkylated or arylated to modify the compound's solubility, electronic properties, and solid-state packing. beilstein-journals.orgemu.edu.tr

N-alkylation is commonly achieved by reacting the carbazole with an alkyl halide in the presence of a base like KOH or under phase-transfer conditions. beilstein-journals.org Microwave-assisted N-alkylation of carbazole adsorbed on potassium carbonate offers a rapid and high-yield alternative to conventional heating. researchgate.net While electron-donating groups on the carbazole ring, such as in 3,6-dimethoxy-9H-carbazole, can sometimes lead to complex reaction mixtures in certain catalytic N-alkylation systems, the method is generally robust. semanticscholar.org

N-arylation typically requires transition-metal catalysis, with the Buchwald-Hartwig and Ullmann cross-coupling reactions being the most prevalent methods. nih.govbeilstein-journals.org These reactions couple the carbazole nitrogen with an aryl halide or a related precursor. Palladium-catalyzed N-arylation of cyclic iodonium (B1229267) salts with anilines represents an alternative route to N-arylcarbazoles. beilstein-journals.org These N-substitution strategies are fundamental to tuning the properties of carbazoles for applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.govbeilstein-journals.org

Examples of N-Substitution Reactions

| Carbazole Derivative | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 9H-Carbazole | Alkyl Halides | KOH / Microwave | N-Alkylcarbazole | researchgate.net |

| 3,6-Dibromocarbazole | 1-Bromopropane | KOH, Na₂SO₄ / THF | N-Propyl-3,6-dibromocarbazole | nih.gov |

Incorporation of Nitrogen-Containing Hetero-Aromatic Structures

Attaching other nitrogen-containing hetero-aromatic rings to the carbazole scaffold is a powerful strategy for creating novel materials and potential therapeutic agents. samipubco.com This can be achieved by building the heterocyclic ring onto a pre-functionalized carbazole or by coupling the carbazole unit to a heterocyclic partner.

One synthetic approach involves the N-alkylation of the carbazole with a linker, followed by a series of reactions to build the new heterocycle. For example, 9H-carbazole can be reacted with ethyl chloroacetate, converted to an acetohydrazide, and then cyclized with various reagents to form pyrimidine or pyrazole (B372694) derivatives attached to the carbazole nitrogen via an acetyl linker. arabjchem.org

A more direct method involves the nucleophilic substitution reaction between a carbazolide anion and a halo-heterocycle, as seen in the synthesis of pyrimidine-5-carbonitrile derivatives. nih.gov Another sophisticated strategy involves a palladium-catalyzed tandem reaction. For instance, a modified Pomeranz-Fritsch cyclization of a formylcarbazole precursor was used to construct a fused pyridine (B92270) ring, yielding a pyrido[4,3-b]carbazole, a structure found in potent anti-cancer agents. rsc.orgrsc.org

These methods demonstrate the versatility of the carbazole core as a platform for creating complex, multi-heterocyclic systems with tailored electronic and biological functions.

Formation of Amide, Hydrazide, and Acylhydrazone Derivatives

The synthesis of amide, hydrazide, and acylhydrazone derivatives from a carbazole core typically begins with a carbazole carboxylic acid or a related precursor. nih.gov This functional group provides a convenient handle for a sequence of well-established chemical reactions to build these diverse pharmacophores. nih.govresearchgate.net

The general synthetic pathway involves several steps:

Amide Formation: Carbazole amides can be synthesized directly by reacting a carbazole carboxylic acid with an appropriate amine. nih.gov This condensation reaction is a straightforward method to introduce a wide variety of substituents.

Hydrazide Synthesis: To obtain hydrazides, the carbazole carboxylic acid is often first converted to its corresponding ester through esterification, typically by refluxing in an alcohol like ethanol (B145695) with a catalytic amount of strong acid. nih.govarabjchem.org The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent such as ethanol, leading to the formation of the carbazole carbohydrazide. nih.govarabjchem.orgnih.gov

Acylhydrazone Condensation: The synthesized carbazole hydrazide serves as a key intermediate for producing N-acylhydrazones. sioc-journal.cn This is achieved through a condensation reaction between the hydrazide and various aldehydes or ketones. nih.govplos.org The reaction is typically carried out by refluxing the components in ethanol, sometimes with a catalytic amount of acid. plos.org This method allows for the integration of the carbazole structure with other potentially active pharmacophores, although the condensation is generally not stereoselective, resulting in a mixture of (E/Z) isomers. nih.gov

These synthetic strategies are broadly applicable to various carbazole systems. For instance, research on 2-(6-chloro-9H-carbazol-2-yl)propanehydrazide demonstrates its successful use as a precursor for a range of (EZ)-N'-benzylidene-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide derivatives through microwave-assisted condensation with different aromatic aldehydes. mdpi.com Similarly, α-hydrazino-N-carbazole acetamide (B32628) can be condensed with substituted aromatic aldehydes in the presence of glacial acetic acid to form the corresponding Schiff bases (acylhydrazones). samipubco.comechemcom.com

Table 1: Synthesis of Carbazole Amide, Hydrazide, and Acylhydrazone Derivatives This table provides an interactive overview of the synthetic routes.

| Derivative Type | Starting Material | Key Reagents | Reaction Conditions | Product | Reference(s) |

|---|---|---|---|---|---|

| Amide | Carbazole carboxylic acid | Appropriate amine | Direct condensation | Carbazole amide | nih.gov |

Sulfonamide Conjugation and Hybridization

The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used approach in drug design. nih.gov Conjugating a dimethoxycarbazole system with a sulfonamide moiety creates hybrid molecules that merge the structural features of both components. echemcom.comsamipubco.com

The synthesis of carbazole sulfonamides is typically achieved through the condensation of a carbazole sulfonyl chloride with an amine or, conversely, by reacting a carbazole amine with a sulfonyl chloride derivative. nih.govresearchgate.net A common procedure involves dissolving the aromatic amine and a base like triethylamine (B128534) in a suitable solvent (e.g., acetone) at 0°C, followed by the dropwise addition of the sulfonyl chloride derivative. nih.gov The reaction mixture is then stirred at room temperature to complete the formation of the sulfonamide linkage (-SO₂-NH-). nih.gov

Research into structure-activity relationships of N-acyl and N-alkyl functionalized carbazole-sulfonamide hybrids has shown that cytotoxic efficacy can be influenced by the nature of the substituents. echemcom.com For example, hybrids with shorter alkyl chains and smaller functional groups at the N-position of the sulfonamide moiety have been found to be more potent. echemcom.com One particularly effective compound identified in studies is 9-Ethyl-N-(3,4,5-trimethoxyphenyl)-carbazole-3-sulfonamide, which demonstrated significant antitumor activity. researchgate.net This highlights the potential of carbazole sulfonamides as a promising class of antimitotic agents. researchgate.net

Table 2: Examples of Synthesized Carbazole-Sulfonamide Hybrids This interactive table showcases different sulfonamide conjugates.

| Carbazole Core | Coupling Partner | Resulting Hybrid Structure Example | Key Findings | Reference(s) |

|---|---|---|---|---|

| 9-Alkyl-carbazole-3-sulfonyl chloride | 3,4,5-Trimethoxyaniline | 9-Ethyl-N-(3,4,5-trimethoxyphenyl)-carbazole-3-sulfonamide | Significant antitumor activity in xenograft models; induces M-phase cell cycle arrest. | researchgate.net |

| Quinoline-8-sulfonyl chloride | 3,4,5-Trimethoxyaniline | N-(3,4,5-trimethoxyphenyl)quinoline-8-sulfonamide | Synthesis via condensation with triethylamine as a base. | nih.gov |

| N-Alkyl functionalized carbazole | Various sulfonamides | N-Alkyl functionalized carbazole-sulfonamide hybrids | Shorter alkyl chains and smaller N-substituents on the sulfonamide correlate with higher cytotoxic activity. | echemcom.com |

Cross-Coupling Reactions (e.g., Suzuki Coupling) for Architecturally Complex Compounds

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and versatile tools for constructing complex molecular architectures from simpler precursors. rsc.orgderpharmachemica.com This reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide or triflate, offering a highly efficient method for functionalizing aromatic systems such as 1,7-dimethoxy-9H-carbazole. piche.org.pkchim.it

The application of Suzuki coupling to a dimethoxycarbazole scaffold typically involves a pre-functionalized carbazole, such as a bromo- or iodo-carbazole derivative. This halogenated carbazole is then reacted with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. piche.org.pk A common catalytic system for this transformation is palladium-tetrakis(triphenylphosphine) [Pd(PPh₃)₄]. piche.org.pk This methodology allows for the introduction of a wide array of substituents and the extension of the carbazole's conjugated system, leading to architecturally diverse and complex compounds. smolecule.com

The Suzuki reaction's utility is demonstrated in the synthesis of various carbazole derivatives where it is used to link the carbazole nucleus to other aromatic rings. piche.org.pk This strategy is a key step in building more elaborate molecules that would be difficult to assemble using other methods. The reaction conditions are generally tolerant of various functional groups, making it a robust choice for late-stage functionalization in a synthetic sequence. rsc.org

Table 3: Suzuki Cross-Coupling for Functionalization of Carbazole Derivatives Explore the components of Suzuki coupling reactions with this interactive table.

| Carbazole Substrate | Coupling Partner | Catalyst/Base | Reaction Goal | Reference(s) |

|---|---|---|---|---|

| Halogenated Carbazole Derivative | Aryl Boronic Acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | Synthesis of biaryl carbazole structures. | derpharmachemica.compiche.org.pk |

| o-Bromonitrobenzene Derivative | Aryl Boronic Acid | Palladium Catalyst / Phosphine Ligand | One-pot synthesis of the carbazole ring system via tandem Suzuki coupling and reductive cyclization. | rsc.org |

| Bromo-carbazole derivative | Various boronic acids | Palladium catalyst | Introduction of diverse substituents and extension of the molecular architecture. | piche.org.pksmolecule.com |

Spectroscopic and Structural Elucidation of Dimethoxycarbazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

A ¹H NMR spectrum of 1,7-Dimethoxy-9H-carbazole would be expected to show distinct signals corresponding to the aromatic protons, the N-H proton, and the methoxy (B1213986) group protons. The precise chemical shifts (δ) and coupling constants (J) would be crucial for confirming the 1,7-substitution pattern, as the electronic environment of each proton is unique to this isomeric form. However, specific experimental ¹H NMR data for this compound could not be located in the surveyed literature.

Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule, including the two methoxy carbons and the twelve carbons of the carbazole (B46965) ring system. The chemical shifts would provide evidence for the positions of the methoxy substituents on the aromatic core. As with the proton NMR data, no specific experimental ¹³C NMR data for this compound was found.

Vibrational Spectroscopy

An FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands. These would include N-H stretching vibrations, aromatic C-H stretching, C-N stretching, and the asymmetric and symmetric C-O-C stretching of the methoxy groups. While theoretical studies and data for other carbazole derivatives exist, specific experimental FT-IR spectra for this compound are not available in the reviewed sources. researchgate.netscholarsresearchlibrary.com

FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would also show vibrations related to the carbazole framework and the methoxy substituents. This technique is particularly useful for observing symmetric vibrations that may be weak in the IR spectrum. No experimental FT-Raman data for this compound could be sourced. researchgate.net

Electronic Absorption and Emission Spectroscopy

These techniques investigate the electronic transitions within the molecule and provide insights into its photophysical properties. The absorption and emission wavelengths are highly dependent on the specific substitution pattern of the carbazole core. While general discussions on the electronic spectra of carbazole derivatives are common, specific data for the 1,7-dimethoxy isomer, detailing its absorption and emission maxima, are not provided in the available literature. beilstein-journals.org

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For dimethoxycarbazole compounds, the UV-Vis spectra reveal characteristic absorption bands that are influenced by the substitution pattern and the molecular environment.

Derivatives of dimethoxycarbazole often exhibit intense absorption peaks at specific wavelengths. For instance, 9-ethyl-2,7-dimethoxy-9H-carbazole shows a strong absorption peak centered at 373 nm in dimethyl sulfoxide (B87167) (DMSO). nih.gov Similarly, a related dual caged ester derivative also displays an intense absorption maximum at 372 nm in the same solvent. nih.gov These absorptions correspond to π-π* electronic transitions within the carbazole core. beilstein-journals.orgemu.edu.tr The position and intensity of these bands can be modulated by the presence of different functional groups attached to the carbazole skeleton.

The solvent environment can also play a role in the UV-Vis absorption characteristics of carbazole derivatives. While the π-π* electronic transition absorptions of carbazole and its derivatives often remain unchanged with solvent polarity, other transitions, such as the S0→S2 transition, can exhibit solvent-dependent shifts. emu.edu.tr

The following table summarizes the UV-Vis absorption maxima for selected dimethoxycarbazole derivatives:

| Compound | Solvent | Absorption Maximum (λmax) (nm) |

| 9-ethyl-2,7-dimethoxy-9H-carbazole derivative 5a | DMSO | 373 |

| 9-ethyl-2,7-dimethoxy-9H-carbazole derivative 9 | DMSO | 372 |

Fluorescence and Excimer Emission Properties

Fluorescence spectroscopy provides valuable information about the excited state properties of molecules. Dimethoxycarbazole compounds are known for their fluorescent properties, which are crucial for their application in areas like organic light-emitting diodes (OLEDs).

Upon excitation, these compounds can emit light at a longer wavelength than their absorption. For example, a derivative of 9-ethyl-2,7-dimethoxy-9H-carbazole, when excited, shows an emission maximum at approximately 490 nm in DMSO, corresponding to green fluorescence. nih.gov Another related ester derivative exhibits a similar emission maximum at 488 nm. nih.gov

The table below presents the fluorescence emission data for specific dimethoxycarbazole derivatives:

| Compound | Solvent | Excitation Wavelength (λex) (nm) | Emission Maximum (λem) (nm) |

| 9-ethyl-2,7-dimethoxy-9H-carbazole derivative 5a | DMSO | 370 | ~490 |

| 9-ethyl-2,7-dimethoxy-9H-carbazole derivative 9 | DMSO | Not Specified | ~488 |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for the analysis of polar and large molecules. researchgate.net It is widely used for the characterization of carbazole derivatives. nih.gov In ESI-MS, a solution of the analyte is passed through a high-voltage needle, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer. This technique has been successfully employed to identify and confirm the structure of various carbazole derivatives, often by observing the protonated molecular ion [M+H]⁺ or other adducts like [M+Na]⁺. nih.gov For example, ESI-MS analysis of carbazole derivatives has shown molecular ion peaks corresponding to their calculated masses, confirming their successful synthesis. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound with a high degree of confidence. This is achieved by using mass spectrometers with high resolving power, such as time-of-flight (TOF) or Orbitrap analyzers. HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. The technique has been instrumental in the structural elucidation of newly synthesized carbazole alkaloids and their derivatives. mdpi.comscispace.com For instance, HRMS (EI) data for 2,7-dimethoxy-9H-carbazole showed a calculated m/z for [M]⁺ of 227.0946, with the found value being 227.0951, confirming its composition as C₁₄H₁₃NO₂. scispace.com Similarly, HRMS has been used to confirm the structures of various other carbazole derivatives by matching the experimentally found mass with the calculated mass for the proposed chemical formula. nih.govrsc.orgrsc.orgrsc.orgchinesechemsoc.org

The following table provides examples of HRMS data for dimethoxycarbazole and related compounds:

| Compound | Ionization Mode | Calculated m/z | Found m/z | Formula |

| 2,7-Dimethoxy-9H-carbazole | EI | 227.0946 [M]⁺ | 227.0951 [M]⁺ | C₁₄H₁₃NO₂ |

| 2,6-Dimethoxy-9H-carbazole | EI | 227.0946 [M]⁺ | 227.0951 [M]⁺ | C₁₄H₁₃NO₂ |

| 3-(3,5-Dimethoxyphenylamino)cyclohex-2-en-1-one | EI | 259.1208 [M]⁺ | 259.1209 [M]⁺ | C₁₅H₁₇NO₃ |

X-ray Diffraction (XRD) and Single Crystal Structure Analysis

X-ray Diffraction (XRD) is an indispensable technique for determining the atomic and molecular structure of a crystal. In single-crystal X-ray diffraction, a beam of X-rays is directed at a single crystal, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms within the crystal lattice. This provides precise information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of several carbazole derivatives has been determined using this method. researchgate.netnih.govresearchgate.net For example, the crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate revealed that the carbazole ring system is nearly planar. nih.gov In this structure, molecules are linked by N—H⋯O hydrogen bonds to form inversion dimers, which are further connected by parallel slipped π–π interactions. nih.gov Such detailed structural information is vital for understanding the solid-state packing of these molecules and how it influences their material properties. The analysis of crystal structures of carbazole derivatives helps in understanding the conformational flexibility and intermolecular interactions that govern their assembly in the solid state. researchgate.net

Advanced Characterization for Material Science Applications (e.g., Atomic Force Microscopy for surface morphology)

In the context of material science, particularly for applications in organic electronics, the morphology of thin films is of paramount importance. Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with atomic or near-atomic resolution.

AFM has been utilized to study the surface morphology of films made from carbazole derivatives. For instance, it has been used to analyze the surface of perovskite films coated with carbazole-based materials, revealing details about the film's smoothness and the presence of any aggregation or defects. theses.fr A smooth and continuous surface is often desirable for efficient device performance. theses.fr Similarly, scanning tunneling microscopy (STM), a related technique, has been used to inspect the surface morphology and molecular assembly of carbazole-derived self-assembled monolayers (SAMs) on gold electrodes. acs.org These advanced imaging techniques are crucial for correlating the molecular structure of the carbazole compounds with the macroscopic properties of the films they form, which is essential for optimizing their performance in electronic devices. doi.orgd-nb.info

Theoretical and Computational Investigations of Dimethoxycarbazole Structures and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying carbazole (B46965) derivatives. nih.govresearchgate.net Calculations using hybrid functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are commonly employed to predict the properties of these molecules. nih.govscholarsresearchlibrary.com

Geometry Optimization and Ground State Properties

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For carbazole derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles.

A study on glycozolidal (2,7-dimethoxy-9H-carbazole-3-carbaldehyde) using the B3LYP method with the LanL2DZ basis set provided optimized structural parameters. scholarsresearchlibrary.com The results showed good agreement with experimental data from X-ray diffraction. For instance, the calculated C=O bond length of the aldehyde group was 1.2568 Å, which compares favorably with the experimental value of 1.2225 Å. scholarsresearchlibrary.com The optimized bond lengths for the C-O bonds of the methoxy (B1213986) groups were calculated to be in the range of 1.3949–1.4564 Å, consistent with the experimental range of 1.3667–1.4347 Å. scholarsresearchlibrary.com

The planarity of the carbazole core is a critical factor influencing its electronic properties. emu.edu.tr DFT calculations on various carbazole-based compounds have shown that substitutions can induce slight deviations from planarity, which in turn affects molecular packing and charge transport in solid-state applications. rsc.org

Table 1: Selected Optimized Bond Lengths for 2,7-dimethoxy-9H-carbazole-3-carbaldehyde

| Bond | Calculated Bond Length (Å) scholarsresearchlibrary.com |

| C=O | 1.2568 |

| C-O (methoxy) | 1.3949 - 1.4564 |

Vibrational Frequency Analysis

Vibrational frequency analysis, based on the optimized geometry, is used to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific normal mode of vibration. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

For 2,7-dimethoxy-9H-carbazole-3-carbaldehyde, DFT calculations have been used to assign the fundamental vibrational modes. scholarsresearchlibrary.com The N-H stretching vibration, a characteristic mode for the carbazole moiety, was computationally determined to be at 3542 cm⁻¹ using the B3LYP/LanL2Z level of theory. researchgate.net The C-H stretching vibrations for the same molecule were calculated to be in the range of 3110–2905 cm⁻¹. researchgate.net Such calculations often include a scaling factor (e.g., 0.96) to better match the computed harmonic frequencies with experimental anharmonic vibrations. scholarsresearchlibrary.com The analysis of the potential energy distribution (PED) helps in assigning the calculated frequencies to specific molecular motions, such as stretching, bending, or torsional modes. scholarsresearchlibrary.com

Table 2: Calculated Vibrational Frequencies for Key Modes in 2,7-dimethoxy-9H-carbazole-3-carbaldehyde

| Vibrational Mode | Calculated Frequency (cm⁻¹) researchgate.net |

| N-H Stretch | 3542 |

| C-H Stretch | 3110 - 2905 |

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels)

The electronic properties of carbazole derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron (ionization potential), while the LUMO energy relates to its ability to accept an electron (electron affinity). The HOMO-LUMO energy gap (ΔE) is a critical parameter that influences the molecule's optical and electronic properties, including its absorption spectrum and charge transport characteristics. researchgate.net

DFT calculations are widely used to determine these orbital energies. For carbazole-based materials, functionalization at different positions (e.g., C2/C7 vs. C3/C6) can significantly tune the HOMO and LUMO energy levels. theses.frnih.gov The introduction of electron-donating methoxy groups at the 2 and 7 positions generally raises the energy of the HOMO, which is desirable for hole-transport materials (HTMs) in devices like perovskite solar cells, as it facilitates better energy alignment with the perovskite absorber layer. dyenamo.se For a related compound, (2-(2,7-dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid, the dimethoxy substitution results in a favorable HOMO energy level for use in solar cells. dyenamo.se Theoretical investigations on poly(N-methyl-2,7-carbazolediyl) show that the carbazole units contribute to a high HOMO level (around -5.2 eV), improving hole-accepting and transporting abilities. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful method for studying the properties of molecules in their electronic excited states. anu.edu.au TD-DFT is commonly used to calculate vertical excitation energies, which correspond to the absorption of light (e.g., in a UV-Vis spectrum), and to optimize the geometry of excited states, which is crucial for understanding emission processes (fluorescence and phosphorescence). acs.orgktu.edu

For carbazole derivatives, TD-DFT calculations can predict their UV-Vis absorption spectra by identifying the electronic transitions between molecular orbitals. ktu.edu The primary long-wavelength absorption in these molecules typically corresponds to a π–π* transition from the HOMO to the LUMO. acs.org Studies on carbazole-based systems have shown that TD-DFT can provide vertical excitation energies and absorption wavelengths that are in reasonable agreement with experimental measurements, thereby aiding in the design of molecules with specific optical properties. anu.edu.auktu.edu For example, calculations on newly synthesized carbazolyl-benzonitrile derivatives were used to understand the geometry and molecular orbitals in the excited singlet (S1) and triplet (T1) states, which govern their photophysical behavior. ktu.edu

Prediction and Analysis of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict various spectroscopic parameters, providing a powerful complement to experimental characterization. As discussed in section 5.1.2, DFT calculations yield IR frequencies that can be directly compared with experimental FT-IR spectra. scholarsresearchlibrary.comresearchgate.net

Non-Linear Optical (NLO) Properties Characterization

Materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. The NLO response of a molecule is related to its hyperpolarizability (β). Carbazole derivatives, with their extended π-conjugated systems and the potential for intramolecular charge transfer, are promising candidates for NLO materials. sid.ir

Theoretical calculations are essential for predicting the NLO properties of molecules. The first-order hyperpolarizability can be computed using DFT. These calculations help in understanding the structure-property relationships and in designing molecules with enhanced NLO responses. For instance, studies on other carbazole derivatives have used computational methods to calculate polarizability and hyperpolarizability, linking the NLO response to charge transfer interactions within the molecule. sid.ir While specific NLO calculations for 1,7-dimethoxy-9H-carbazole were not found, the known electronic properties of the carbazole core suggest that it could be a valuable component in NLO materials. sid.ir

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For carbazole derivatives, MD simulations are instrumental in understanding their structural stability and conformational dynamics, particularly when interacting with other molecules or in condensed phases.

While specific MD simulation studies focusing exclusively on this compound are not extensively detailed in the provided research, the application of this technique to related carbazole structures highlights its utility. For instance, MD simulations have been employed to validate the results of molecular docking for novel 9H-carbazole-4H-chromene hybrids, confirming the structural stability of the ligand-receptor complexes. researchgate.net Such simulations often track metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). Low values for these parameters typically indicate strong, stable, and consistent binding within a target's active site. researchgate.net In another study, MD simulations were used to assess the binding stability of natural compounds with cholinesterase enzymes. researchgate.net These examples underscore the role of MD simulations in confirming the stability of interactions predicted by other computational methods and providing a dynamic picture of the molecular system.

Molecular Docking and In Silico Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. samipubco.com This method is widely used in drug discovery to understand how a ligand, such as a carbazole derivative, might interact with a biological target, typically a protein or enzyme. The carbazole scaffold is considered "advantageous" because its electronic and charge-transport properties allow it to interact with numerous receptors and bind reversibly to proteins. nih.gov

In silico studies have been performed on dimethoxy-carbazole derivatives to evaluate their potential as therapeutic agents. A study investigating the interaction between carbazole alkaloids and the anti-apoptotic protein EGFR, which is often overexpressed in head and neck cancers, analyzed compounds like 2,7-dimethoxy-9H-carbazole-3-carbaldehyde and 2,7-dimethoxy-9H-carbazole-3-carboxylic acid. unpad.ac.idunpad.ac.id The research, which used AutoDock Vina for the docking analysis, found that these carbazole alkaloids exhibited strong binding affinities to the EGFR receptor, with values ranging from -6.8 to -8.3 kcal/mol. unpad.ac.idunpad.ac.id These binding affinities were comparable to that of the comparison drug, doxorubicin (B1662922) (-8.2 kcal/mol). unpad.ac.idunpad.ac.id The interactions were predominantly characterized by hydrophobic interactions with amino acid residues at the receptor site. unpad.ac.id

Similarly, other molecular docking studies on different carbazole alkaloids have shown promising results against bacterial protein targets. dovepress.com For example, docking against the LasR binding domain of P. aeruginosa, a key regulator of its pathogenesis, yielded strong binding scores for several carbazole alkaloids, indicating their potential as antibacterial agents. dovepress.com

The table below summarizes the binding affinities of several carbazole derivatives against various protein targets, as determined by molecular docking studies.

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

| 2,7-dimethoxy-9H-carbazole-3-carbaldehyde | EGFR | -6.8 to -8.3 (range for 4 carbazole alkaloids) | unpad.ac.id, unpad.ac.id |

| 2,7-dimethoxy-9H-carbazole-3-carboxylic acid | EGFR | -6.8 to -8.3 (range for 4 carbazole alkaloids) | unpad.ac.id, unpad.ac.id |

| Carbazole Alkaloid (Compound 1) | LasR (P. aeruginosa) | -8.9 | dovepress.com |

| Carbazole Alkaloid (Compound 3) | LasR (P. aeruginosa) | -9.3 | dovepress.com |

| Carbazole Alkaloid (Compound 1) | DNA Gyrase B (E. coli) | -7.2 | dovepress.com |

| Carbazole Alkaloid (Compound 3) | DNA Gyrase B (E. coli) | -7.6 | dovepress.com |

This table is interactive. You can sort and filter the data.

These in silico findings suggest that dimethoxy-carbazole structures are promising candidates for the development of inhibitors for targets like EGFR and bacterial proteins. unpad.ac.iddovepress.com

Computational Studies on Charge Transport and Electronic Mobility

The carbazole moiety is well-known for its excellent hole-transport properties, thermal stability, and photophysical characteristics, making it a preferred building block for materials used in organic electronic devices like organic light-emitting diodes (OLEDs) and solar cells. rsc.org Computational methods, particularly density functional theory (DFT), are crucial for understanding and predicting the electronic properties that govern charge transport and mobility in these materials. researchgate.net

The functionalization of the carbazole core with substituents like methoxy groups is a common strategy to modulate its electronic and optical properties. rsc.org The number and position of these groups can significantly impact the material's performance. rsc.org Theoretical studies on carbazole derivatives focus on key parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and reorganization energies, which indicates charge transport capability. researchgate.net

Computational analyses have shown that substituents can tune the HOMO energy levels of carbazole derivatives to align well with the valence bands of materials like perovskite in solar cells. researchgate.net For example, theoretical investigations of various carbazole-based polymers demonstrate that the introduction of carbazole units can raise the HOMO energy levels, which suggests improved hole-accepting and transporting abilities. researchgate.net The introduction of methoxy groups, which are electron-donating, is a known strategy for tuning the properties of hole-transporting materials. rsc.org

While systematic computational analysis specifically on this compound is not widely reported, studies on other carbazole derivatives provide a framework for understanding its potential. For instance, DFT calculations on carbazole-based molecules have been used to design hole-transport materials for perovskite solar cells, with a focus on achieving suitable HOMO energy levels (e.g., -4.25 to -4.52 eV) that are compatible with the perovskite valence band. researchgate.net The goal of such computational design is to develop carbazole derivatives that can serve as promising charge carrier precursors for next-generation solar cells. researchgate.net Carbazole derivatives are recognized as being particularly well-suited for use as hole-transport materials (HTMs) due to their high hole mobility and adaptable electrical properties. mdpi.com

The table below presents theoretical data for related carbazole compounds, illustrating the electronic properties that are typically investigated.

| Compound/System | Key Property | Calculated Value | Significance | Reference |

| Carbazole-based HTMs | HOMO Energy | -4.25 to -4.52 eV | Suitable alignment with perovskite valence band | researchgate.net |

| Carbazole-based polymers | HOMO Energy Lift | ~0.3 eV | Improved hole-accepting and transporting abilities | researchgate.net |

| Designed Carbazole Derivatives | Reorganization Energy | Lower values indicate improved charge transport | Improved Charge Transport | researchgate.net |

| Designed Carbazole Derivatives | Absorption Max (λmax) | 350 to 420 nm | Tunable optical properties | researchgate.net |

This table is interactive. You can sort and filter the data.

Research on Applications of Dimethoxycarbazole Derivatives in Advanced Materials

Fluorescent Probes and Chemical Sensing Technologies

Sensing of Metal Ions (e.g., Fe³⁺, Hg²⁺, Mn²⁺)

The detection of heavy and transition metal ions is crucial due to their environmental and biological significance. Fluorescent chemosensors are particularly valuable for this purpose, offering high sensitivity and selectivity. mdpi.com Dimethoxycarbazole derivatives have emerged as promising platforms for the development of such sensors.

Fe³⁺ Detection: Polycarbazole derivatives have been successfully employed in the creation of electrochemiluminescence (ECL) sensors for the detection of ferric ions (Fe³⁺). mdpi.comscispace.com In one study, a solid-phase ECL system was fabricated by immobilizing a polycarbazole derivative on an indium tin oxide (ITO) electrode. scispace.com The ECL signal of the sensor was observed to decrease in the presence of Fe³⁺, an effect attributed to the competitive interaction and complexation between the polymer and the metal ion. scispace.com This platform demonstrated high sensitivity and a wide detection range for Fe³⁺, from 6 x 10⁻⁸ mol/L to 1 x 10⁻⁵ mol/L, with a low detection limit of 2 x 10⁻⁸ mol/L. scispace.com The underlying principle often involves the quenching of fluorescence upon binding of the metal ion. google.com

Hg²⁺ Detection: Mercury is a highly toxic heavy metal, and its detection is of paramount importance. eeer.org Fluorescent sensors offer a rapid and effective means for mercury detection. utah.edursc.orgmdpi.com While specific studies focusing solely on 1,7-dimethoxy-9H-carbazole for Hg²⁺ sensing are not prevalent in the provided results, the broader class of carbazole (B46965) derivatives and other fluorescent organic molecules have been extensively investigated. These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism upon selective binding with Hg²⁺ ions. rsc.org For instance, a sensor based on a rhodamine-cyclen conjugate demonstrates high sensitivity and selectivity for Hg²⁺, where complex formation leads to a distinct fluorescence response. eeer.org Another approach utilizes the specific interaction between Hg²⁺ and DNA thymine (B56734) bases to create fluorescent probes. utah.edu

Mn²⁺ Detection: Manganese (Mn²⁺) is an essential biological cofactor, and monitoring its concentration is vital for understanding physiological and pathological processes. rsc.org Designing selective fluorescent probes for Mn²⁺ is challenging due to its paramagnetic nature, which often leads to fluorescence quenching, and its relatively weak binding affinity compared to other biological metal ions. chemrxiv.org However, researchers have successfully developed "turn-on" fluorescent sensors for Mn²⁺ by carefully designing the coordination environment of macrocyclic ligands. rsc.org For example, a BODIPY-based sensor demonstrated a significant fluorescence enhancement upon binding to Mn²⁺, enabling the imaging of this ion in living cells. rsc.org While direct application of this compound was not detailed, the principles of using fluorophores like BODIPY fused with selective ligands could be applied to carbazole systems.

Development as Fluorescent Labeling Reagents (e.g., for amino acids)

The inherent fluorescence of the carbazole nucleus makes its derivatives excellent candidates for fluorescent labeling reagents, particularly in biological and chemical analysis. acs.org

Carbazole derivatives have been synthesized and utilized as pre-column derivatization reagents for the sensitive determination of amino acids using high-performance liquid chromatography (HPLC) with fluorescence detection. oup.comnih.gov For example, 3,6-dimethoxy-9-phenyl-9H-carbazole-1-sulfonyl chloride (DPCS-Cl) was developed as a novel fluorescent labeling reagent. oup.comdoi.orgresearchgate.net This reagent efficiently labels amino acids like proline and hydroxyproline, allowing for their detection at femtomolar levels. doi.org The derivatization reaction is typically rapid and results in stable, highly fluorescent products. oup.comresearchgate.net

Furthermore, fluorescent unnatural α-amino acids containing carbazole side-chains have been synthesized. rsc.orgnih.gov These are designed to mimic natural amino acids like L-tryptophan and can be incorporated directly into peptides. rsc.orgnih.gov This approach provides a minimally disruptive method for fluorescently labeling proteins and peptides, enabling the study of protein-protein interactions and other biological events with high sensitivity. rsc.orgnih.gov

Utility as Biological Probes and Markers

The application of dimethoxycarbazole derivatives extends to their use as biological probes and markers, leveraging their fluorescent properties to visualize and study biological systems.

The carbazole scaffold is found in numerous bioactive natural products and synthetic compounds. researchgate.netresearchgate.netnih.gov Their planar, aromatic structure allows them to interact with biological macromolecules like DNA, making them potential antitumor agents. acs.org The fluorescence of the carbazole chromophore provides a specific tool for investigating the properties of these compounds within biological systems. acs.org

For instance, certain carbazole derivatives have been shown to act as sensitive biosensors. A 3,6-vinylcarbazole was identified as a potent telomerase inhibitor that stabilizes the G-quadruplex of human telomeres and acts as a specific fluorescent marker for cancer cells. acs.org A significant feature of this biosensor is the substantial enhancement of its fluorescence upon interaction with DNA. acs.org This "turn-on" fluorescence response is a highly desirable characteristic for biological probes.

Moreover, the neuroprotective properties of some carbazole derivatives have been investigated. They have been shown to protect neuronal cells from oxidative damage, with their mechanism of action believed to involve the modulation of apoptotic pathways.

| Application Area | Dimethoxycarbazole Derivative Type | Key Findings |

| Metal Ion Sensing | Poly(carbazole-co-1,4-dimethoxybenzene) | Employed as an ECL sensor for Fe³⁺ with a low detection limit. mdpi.comscispace.com |

| Fluorescent Labeling | 3,6-dimethoxy-9-phenyl-9H-carbazole-1-sulfonyl chloride (DPCS-Cl) | Used as a pre-column derivatization reagent for sensitive HPLC detection of amino acids. oup.comdoi.orgresearchgate.net |

| Biological Probes | Carbazole-derived unnatural α-amino acids | Act as structural mimics of tryptophan for fluorescently labeling peptides and studying protein interactions. rsc.orgnih.gov |

| Biological Markers | 3,6-vinylcarbazole | Functions as a specific fluorescent marker for cancer cells by interacting with telomeric DNA. acs.org |

Semiconductor Properties and Charge Transporting Materials

Carbazole and its derivatives are well-regarded for their excellent electron-donating (p-type) and charge-transporting properties, making them fundamental components in organic electronics. smolecule.comacs.orgemu.edu.tr The rigid and planar structure of the carbazole moiety facilitates high charge carrier mobility. beilstein-journals.orgresearchgate.net

The introduction of methoxy (B1213986) groups into the carbazole ring can further tune its electronic properties. acs.orgktu.edu These electron-donating groups can lower the ionization potential of the derivatives, which is a crucial parameter for charge injection in electronic devices. acs.orgktu.edu The position and number of these methoxy groups have a significant impact on the material's properties, including thermal stability, optical characteristics, and charge transport capabilities. acs.orgrsc.org

Derivatives of dimethoxycarbazole have been synthesized and investigated as hole-transporting materials in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells. researchgate.netbohrium.com For example, diphenylethenyl-disubstituted dimethoxycarbazoles have shown promising hole-transporting properties, with time-of-flight hole drift mobilities approaching 10⁻³ cm² V⁻¹ s⁻¹ at high electric fields. researchgate.net The specific isomeric structure plays a critical role; for instance, a derivative with diphenylethenyl groups at the 2 and 7 positions and methoxy groups at the 3 and 6 positions demonstrated superior charge transporting properties compared to its isomer. rsc.orgresearchgate.net

The ambipolar charge transport characteristics, meaning the ability to transport both holes and electrons, have also been evaluated in certain carbazole-based semiconductors, with the supramolecular organization in the solid state playing a key role. dntb.gov.ua The versatility of the carbazole scaffold allows for easy modification at the nitrogen atom and various positions on the aromatic rings (C-3, C-6, C-2, C-7), enabling the synthesis of materials with tailored properties for specific optoelectronic applications. emu.edu.trbeilstein-journals.orgresearchgate.net This makes dimethoxycarbazole derivatives highly promising for the development of efficient and stable organic electronic devices. smolecule.comchemimpex.comontosight.ai

| Property | Influence of Dimethoxycarbazole Structure | Example Application |

| Ionization Potential | Methoxy groups lower the ionization potential, facilitating hole injection. acs.org | Hole-transporting layers in OLEDs and solar cells. researchgate.netbohrium.com |

| Charge Mobility | The rigid, planar carbazole core promotes high mobility. Isomeric substitution patterns significantly affect performance. beilstein-journals.orgresearchgate.net | High-performance organic field-effect transistors (OFETs). researchgate.net |

| Ambipolar Transport | Can be achieved through specific molecular design and control of supramolecular packing. dntb.gov.ua | Complementary logic circuits and ambipolar transistors. dntb.gov.ua |

| Thermal Stability | The carbazole unit imparts high thermal stability to the resulting materials. acs.org | Stable and long-lasting organic electronic devices. acs.org |

Biological Activity and Structure Activity Relationship Sar Studies of Dimethoxycarbazole Analogues

Anticancer and Antiproliferative Activities

Carbazole (B46965) derivatives, including dimethoxycarbazole analogues, have emerged as a significant focus in oncological research due to their diverse biological activities. nih.gov These compounds have been investigated for their potential to combat various cancers, with research delving into their mechanisms of action and ability to induce programmed cell death in cancer cells.

The anticancer effects of dimethoxycarbazole analogues are often multi-faceted, targeting fundamental cellular processes required for cancer cell proliferation and survival. Key mechanisms include the disruption of DNA architecture and the inhibition of essential enzymes.

DNA Intercalation : One mechanism by which carbazole analogues exert their anticancer effects is through DNA intercalation. nih.gov Intercalators are compounds with planar aromatic structures that can insert themselves between the base pairs of the DNA double helix. nih.govijabbr.com This insertion disrupts the normal structure and function of DNA, leading to interference with cellular processes like replication and transcription, which can ultimately trigger cell death. nih.govresearchgate.net The large, π-conjugated backbone of the carbazole scaffold is well-suited for such noncovalent binding with DNA. nih.gov

Topoisomerase I and II Inhibition : Topoisomerases are crucial enzymes that regulate DNA topology during replication, transcription, and other cellular functions. nih.govmostwiedzy.pl Because cancer cells divide rapidly, they are particularly dependent on these enzymes, making topoisomerases a prime target for anticancer drugs. nih.govnih.gov Carbazole derivatives have been shown to act as inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.gov Topo I inhibitors prevent the resealing of single-strand DNA breaks, while Topo II inhibitors interfere with the management of double-strand breaks, both leading to an accumulation of DNA damage and the induction of cell death. nih.govyoutube.com For instance, certain symmetrically substituted carbazole derivatives have been identified as novel catalytic inhibitors of Topo II, with some showing selective inhibition of the Topo IIα isoform over the IIβ isoform. nih.gov The well-known carbazole-derived drug, elliptinium, functions by both poisoning Topo II and intercalating into DNA. nih.gov

Rac1 Inhibition : Rac1, a member of the Rho family of GTPases, is involved in signaling pathways that control cell proliferation, invasion, and metastasis. researchgate.net Its aberrant activation is a hallmark of various cancers. researchgate.netmdpi.com Consequently, inhibiting Rac1 is a viable therapeutic strategy. researchgate.netmdpi.com Certain carbazole compounds, such as EHop-016 and its analogues, have been identified as Rac1 inhibitors. nih.gov By blocking the activity of Rac1, these compounds can inhibit the migration and proliferation of cancer cells, particularly in metastatic breast cancer cell lines. nih.gov

A primary goal of cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells. Dimethoxycarbazole analogues have been shown to trigger this process through various cellular signaling cascades. Apoptosis can be initiated via two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. nih.govmdpi.com Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell. nih.govresearchgate.net

Research on novel carbazole compounds has demonstrated their ability to induce apoptosis in lung cancer cells by activating the intrinsic mitochondrial pathway. researchgate.net This process involves several key events:

Upregulation of p53 : The tumor suppressor protein p53 is activated in response to cellular stress, such as DNA damage caused by the carbazole compound. researchgate.net

Modulation of Bcl-2 Family Proteins : Activated p53 influences the balance of pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2). The carbazole analogues cause an increase in Bax expression and a decrease in Bcl-2 expression. researchgate.net

Mitochondrial Disruption : The shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm. mdpi.comresearchgate.net

Caspase Activation : Released cytochrome c forms a complex called the apoptosome, which activates caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3, leading to the systematic degradation of cellular components and cell death. nih.govresearchgate.net

Studies have confirmed that treatment with carbazole derivatives leads to a time-dependent increase in caspase activity and a corresponding decrease in cellular ATP levels, consistent with mitochondrial depolarization. researchgate.net

Computer-aided drug design (CADD) plays a crucial role in identifying and optimizing new drug candidates, including dimethoxycarbazole analogues. mostwiedzy.pl Techniques like molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) analysis are used to predict how these compounds interact with biological targets at a molecular level. mostwiedzy.plmdpi.com

Molecular docking simulations are employed to visualize the binding of carbazole derivatives to the active sites of target proteins, such as topoisomerases or DNA gyrase. nih.govresearchgate.net These computational models help researchers understand the specific interactions—like hydrogen bonds and hydrophobic interactions—that are responsible for the compound's inhibitory activity. This insight is critical for the rational design of new analogues with improved potency and selectivity. In silico screening of large compound libraries allows for the rapid identification of novel carbazole scaffolds with the potential to bind to specific anticancer targets, streamlining the drug discovery process. mostwiedzy.pl

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Carbazole derivatives are recognized not only for their anticancer properties but also for their broad-spectrum antimicrobial activities. nih.govmdpi.com Analogues have been developed that show potential as antibacterial and antifungal agents. researchgate.net

The antibacterial action of carbazole analogues often involves a multi-targeted approach, which can be advantageous in overcoming bacterial resistance.

Membrane Permeability Alteration : A key mechanism is the disruption of the bacterial cell membrane. nih.gov The bacterial membrane is a critical barrier that maintains cellular integrity and controls the passage of substances. nih.gov Certain carbazole amphiphiles have been shown to be membrane-active, directly destroying the membrane's structure. nih.govbohrium.com This leads to increased permeability, leakage of essential intracellular components, and ultimately, bacterial death. nih.govmdpi.com Studies using fluorescent dyes like propidium (B1200493) iodide, which can only enter cells with compromised membranes, have confirmed that these compounds efficiently increase membrane permeability in both Gram-positive and Gram-negative bacteria. nih.gov

DNA Gyrase Interaction : Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibiotics. nih.govnih.gov It introduces negative supercoils into DNA, a process vital for bacterial survival. nih.gov Molecular docking studies have indicated that carbazole derivatives can bind effectively to the DNA gyrase enzyme. nih.gov By inhibiting this enzyme, the compounds prevent proper DNA replication and transcription, leading to a bactericidal effect. Many DNA gyrase inhibitors act as competitive inhibitors of ATP, blocking the energy source required for the enzyme's function. nih.gov

| Compound Type | Target Bacteria | Activity (MIC) | Reference |

|---|---|---|---|

| Carbazole Amphiphile (Compound 29) | Gram-positive bacteria | 0.78–1.56 μg/mL | nih.gov |

| Substituted Carbazole Derivative (20b) | B. subtilis | 3.9 μg/mL | mdpi.com |

| Guanidine-containing Carbazole (49p) | S. aureus (including MRSA) | 0.78–1.56 μg/mL | mdpi.com |

Carbazole derivatives have demonstrated notable potential as antifungal agents, particularly against opportunistic human pathogens like Candida albicans and the emerging pathogen Candida glabrata. nih.gov The fungicidal activity of N-alkylated 3,6-dihalogenocarbazoles has been a particular area of interest, with potent compounds showing minimal fungicidal concentrations (MFC) in the micromolar range. nih.gov

Antiviral Mechanisms (e.g., HIV-1 inhibition)

Carbazole alkaloids, both from natural and synthetic origins, have garnered significant interest for their antiviral properties, including activity against the human immunodeficiency virus (HIV). While specific studies on the anti-HIV-1 activity of 1,7-dimethoxy-9H-carbazole are not extensively detailed in the available literature, research on related dimethoxycarbazole and other carbazole analogues provides insights into their potential antiviral mechanisms.

For instance, studies on chloro-1,4-dimethyl-9H-carbazole derivatives have demonstrated notable anti-HIV activity. nih.govnih.gov In these studies, the position of substituents on the carbazole scaffold was found to be crucial for the antiviral effect. nih.gov The presence of a chlorine atom at position 7 of the carbazole ring resulted in greater activity against HIV compared to when it was at position 8. nih.gov This highlights the importance of the substitution pattern on the carbazole nucleus for antiviral efficacy.

Furthermore, the antiviral activity of these carbazole derivatives can be enhanced by the presence of electron-withdrawing groups. nih.gov For example, a nitro-derivative of chloro-1,4-dimethyl-9H-carbazole showed the most promising anti-HIV profile in one study. nih.gov This suggests that the electronic properties of the substituents play a significant role in the antiviral mechanism. While the precise mechanism of action for many carbazole derivatives against HIV-1 is still under investigation, it is believed that they may interfere with various stages of the viral life cycle. The carbazole scaffold is a privileged structure in medicinal chemistry and has been explored for its potential to inhibit key viral enzymes or processes. encyclopedia.pub

It is important to note that while these findings on related carbazole derivatives are promising, further research is needed to specifically elucidate the anti-HIV-1 mechanisms of this compound and other dimethoxycarbazole analogues.

Positional and Substituent Effects on Antimicrobial Efficacy

The antimicrobial properties of carbazole derivatives are significantly influenced by the position and nature of substituents on the carbazole ring system. While specific data on this compound is limited, structure-activity relationship (SAR) studies on various carbazole analogues provide valuable insights into the factors governing their antimicrobial efficacy.